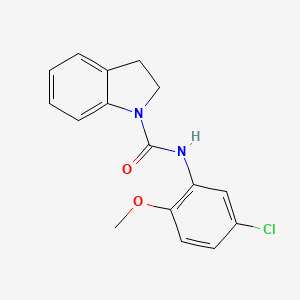
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide, also known as ML141, is a small molecule inhibitor that selectively targets the Rho family of GTPases. It was first discovered in 2010 by researchers at Emory University and has since been extensively studied for its potential applications in various fields of research.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide works by selectively inhibiting the activity of Rho GTPases, which are involved in the regulation of cytoskeletal dynamics and cell migration. By inhibiting these proteins, this compound can prevent the migration and invasion of cancer cells, as well as modulate synaptic plasticity in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide is its selectivity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide. One area of focus could be the development of more potent inhibitors of Rho GTPases, which could have broader applications in cancer biology and other fields. Additionally, this compound could be studied in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness in cancer treatment. Finally, further research could be conducted to better understand the mechanisms underlying this compound's effects on synaptic plasticity and its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide involves a multistep process that begins with the reaction of 5-chloro-2-methoxyaniline with 2-bromoacetophenone to form 5-chloro-2-methoxyphenylacetophenone. This intermediate is then reacted with indoline-1-carboxylic acid to form the final product, this compound.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide has been shown to be a potent inhibitor of Rho GTPases, which play a crucial role in many cellular processes, including cell migration, proliferation, and differentiation. As such, this compound has been studied extensively for its potential applications in various fields of research, including cancer biology, neuroscience, and cardiovascular disease.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-15-7-6-12(17)10-13(15)18-16(20)19-9-8-11-4-2-3-5-14(11)19/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFNAPMLGWCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)


![4-bromo-1-methyl-N'-[(5-nitro-2-furyl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5847663.png)
![N-2-biphenylyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5847666.png)

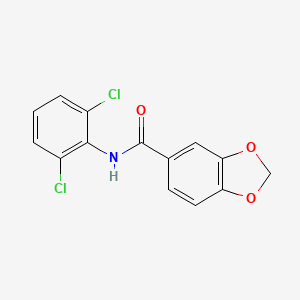
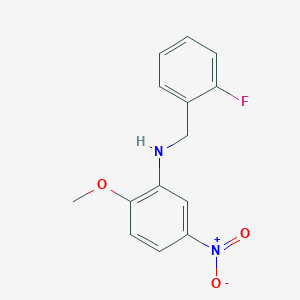

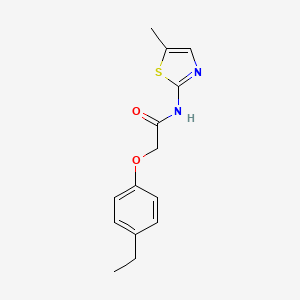
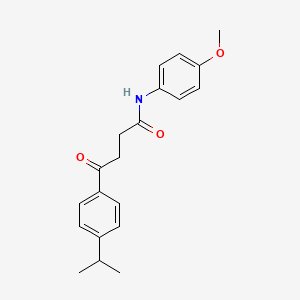
![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)
![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone](/img/structure/B5847733.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)
